molecular formula C15H20BrN3O B6707776 N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine

N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B6707776
M. Wt: 338.24 g/mol
InChI Key: NRTDIAFNMUHFSF-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine is a complex organic compound that features a bromophenyl group, an ethyl group, and an oxadiazole ring

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-4-14-17-18-15(20-14)11(3)19(5-2)10-12-8-6-7-9-13(12)16/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTDIAFNMUHFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C(C)N(CC)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Alkylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
  • N-[(2-fluorophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
  • N-[(2-methylphenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine

Uniqueness

The presence of the bromine atom in N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can significantly influence the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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